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molecular formula C7H3BrClN3S B8462577 4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine

4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine

Cat. No. B8462577
M. Wt: 276.54 g/mol
InChI Key: GQINIXIVFCGMIY-UHFFFAOYSA-N
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Patent
US07504397B2

Procedure details

To a cooled (−78° C.) solution of 2,4-dibromothiazole (1.22 g, 5.0 mmol) in anhydrous diethyl ether (15 ml) was added n-Butyllithium (2.2 ml of 2.5 M solution in Hexanes, 5.5 mmol) in a dropwise fashion. The mixture was maintained at this temperature, with stirring, for 1 hour before a suspension of 2-chloropyrimidine (0.85 g, 7.5 mmol) in anhydrous diethylether (15 ml) was added slowly and the resulting solution allowed to slowly warm up to room temperature. The misture was then allowed to stir at room temperature for 1 hr before being quenched with water (0.113 ml, 5.0 mmol) in THF (1.25 ml) and treated with DDQ (1.25 g, 5.4 mmol) in THF (6.25 ml). The mixture was then stirred at 25° C. for 15 minutes, cooled to 0° C., treated with hexanes (4.16 ml) then cold 2M NaOH (6.25 ml, 12.5 mmol). The organic extract was removed and remaing aqueous fraction extracted further with CH2Cl2 (3×20 ml). The organic extracts were combined, dried (MgSO4), filtered and concentrated in vacuo to give a sticky brown residue which was purified by flash chromatography (SiO2) (1:1—CH2Cl2:Hexanes going to 7:3—CH2Cl2:Hexanes) to give a white solid (1.38 g, 47.1%) corresponding to the title compound in analytically pure form. m/z (LC-MSW, ESP):278.0 [M+H]+, R/T=3.90 mins
[Compound]
Name
hexanes
Quantity
4.16 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.113 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.25 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.25 g
Type
reactant
Reaction Step Six
Name
Quantity
6.25 mL
Type
solvent
Reaction Step Six
Name
Quantity
6.25 mL
Type
reactant
Reaction Step Seven
Name
Yield
47.1%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.C([Li])CCC.[Cl:13][C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1.O.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[OH-].[Na+]>C(OCC)C.C1COCC1>[Br:7][C:5]1[N:6]=[C:2]([C:16]2[CH:17]=[CH:18][N:19]=[C:14]([Cl:13])[N:15]=2)[S:3][CH:4]=1 |f:5.6|

Inputs

Step One
Name
hexanes
Quantity
4.16 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.85 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0.113 mL
Type
reactant
Smiles
O
Name
Quantity
1.25 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
1.25 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
6.25 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
6.25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature
ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 25° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
extracted further with CH2Cl2 (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a sticky brown residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2) (1:1—CH2Cl2:Hexanes going to 7:3—CH2Cl2:Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1N=C(SC1)C1=NC(=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 47.1%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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